REACTION_CXSMILES
|
C1C2N(C(=O)CC2)C(=O)C1.O[N:12]=[C:13]([CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH2:14][CH2:15][C:16](O)=[O:17]>>[O:17]=[C:16]1[NH:12][CH:13]([CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH2:14][CH2:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(N2C(CCC12)=O)=O
|
Name
|
mono(lower alkyl) ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-(hydroxyimino)heptanedioic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=C(CCC(=O)O)CCC(=O)O
|
Name
|
lower alkyl amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(N1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |